3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, or 95% (3F4MTP), is a synthetic compound derived from phenol and trifluoromethylphenol. This compound is known for its wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science. 3F4MTP has been studied extensively due to its unique properties, such as its low melting point, high solubility in organic solvents, and its ability to act as a catalyst in organic reactions. In addition, 3F4MTP has been found to have potential applications in the fields of medicinal chemistry, drug delivery, and biomedicine.
Mechanism of Action
The exact mechanism of action of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which leads to a change in the activity of the proteins and the subsequent effects of the compound. For example, 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been found to bind to the enzyme cytochrome P450, which is involved in the metabolism of drugs and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% are not yet fully understood. However, studies have shown that 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has the potential to act as an anti-inflammatory agent and may be useful in the treatment of certain diseases and conditions. In addition, 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been found to have antioxidant and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in laboratory experiments is its low melting point, which makes it easy to handle. In addition, 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is highly soluble in organic solvents, which makes it suitable for use in a variety of reactions. However, 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is also highly toxic and should be handled with care.
Future Directions
The potential applications of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% are vast and there are many possible future directions for research. Some of the possible future directions include further studies on the biochemical and physiological effects of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%, development of new synthetic methods for the synthesis of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%, and exploration of its potential applications in the fields of medicinal chemistry, drug delivery, and biomedicine. In addition, further research could be conducted to determine the exact mechanism of action of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% and to explore its potential applications in other fields, such as material science.
Synthesis Methods
The synthesis of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% involves the use of a two-step process. The first step involves the reaction of phenol and trifluoromethylphenol in a solvent such as dimethyl sulfoxide (DMSO). This reaction produces an intermediate, which is then reacted with a base such as potassium hydroxide or sodium hydroxide to form 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%. The second step involves the reaction of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% with a reducing agent, such as sodium borohydride, to form the desired product. The synthesis of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used as a substrate for the synthesis of various drugs, such as anti-cancer drugs and antibiotics. In organic synthesis, 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used as a catalyst in the synthesis of other compounds. In material science, 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used to synthesize polymers and other materials. In addition, 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been studied for its potential applications in drug delivery and biomedicine.
properties
IUPAC Name |
3-fluoro-4-[4-methoxy-3-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-5-2-8(6-11(13)14(16,17)18)10-4-3-9(19)7-12(10)15/h2-7,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLGBEUFFNSIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684568 |
Source
|
Record name | 2-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-74-6 |
Source
|
Record name | 2-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.